7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
Properties
IUPAC Name |
11-[2-(1H-imidazol-5-yl)ethyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c21-13-12-10(20-11(17-18-12)1-4-16-20)3-6-19(13)5-2-9-7-14-8-15-9/h1,3-4,6-8H,2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVNGDDPSZMKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCC4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The structure includes a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine framework, which is known for its potential anticancer activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Caspase Activation : Compounds in this class have been shown to induce apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9), which are crucial in the apoptotic pathway in cancer cells .
- NF-κB Inhibition : Inhibition of NF-κB signaling has been observed, leading to reduced survival signals in cancer cells and promoting apoptosis .
- Autophagy Induction : Some studies suggest that these compounds may also trigger autophagy processes, which can enhance cell death in cancer cells by promoting the degradation of cellular components necessary for survival .
Anticancer Activity
A study assessing the anticancer properties of related pyrazolo compounds demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) while showing lower toxicity towards normal breast cells (MCF-10A) .
Table 1: Cytotoxicity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Caspase activation, NF-κB inhibition |
| 3b | MDA-MB-231 | 0.50 | Autophagy induction |
| Cisplatin | MCF-7 | 0.75 | DNA damage induction |
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo derivatives:
- Breast Cancer Study : In a comparative analysis with cisplatin, compound 3b showed enhanced apoptotic effects through increased expression of pro-apoptotic factors such as Bax and p53 while decreasing anti-apoptotic factors like Bcl-2 .
- In Vivo Studies : Animal models treated with pyrazolo compounds demonstrated significant tumor reduction compared to control groups, suggesting potential for further development into therapeutic agents.
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo-Triazinone Family
a) 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (6a–h)
- Structure: These compounds feature a diphenyl-substituted imidazo-triazinone core, differing from the target compound in the absence of the pyridine ring and the substitution pattern.
- Synthesis: Prepared via reactions of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with hydrazonoyl halides .
- Bioactivity : Demonstrated antifungal and antibacterial activities, with MIC values ranging from 8–64 µg/mL against Candida albicans and Staphylococcus aureus .
b) 7-Benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Structure: Shares the pyrazolo-pyrido-triazinone core but substitutes the imidazole-ethyl group with benzyl and phenyl groups .
- Molecular Weight : 367.4 g/mol, heavier than the target compound (estimated ~348 g/mol for C14H12N8O).
- Implications : Aromatic substituents may enhance π-π stacking interactions but reduce polarity, affecting membrane permeability.
c) Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 10c)
- Structure : Features a pyrazolo-pyrimidine core with azo and chlorophenyl substituents .
- Properties : Melting point 266–268°C; molecular formula C21H16ClN7Al.
- Bioactivity : Assumed antimicrobial activity due to structural similarity to azo-containing bioactive compounds .
Functional Group Impact on Properties
- Imidazole vs.
- Azo vs. Triazinone Cores: Azo-containing compounds (e.g., 10c) may exhibit different electronic properties and redox behaviors compared to triazinone derivatives .
Preparation Methods
Core Heterocycle Construction via Sequential Cyclization
The pyrazolo[5,1-c]pyrido[4,3-e] triazin-6(7H)-one scaffold is typically synthesized through a tandem cyclization strategy. A pivotal approach involves the use of carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, enabling the formation of the triazinone ring. For instance, reacting 5-aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid with CDI in anhydrous dimethylformamide (DMFA) at 100°C generates an acyl imidazolide intermediate, which undergoes intramolecular cyclization upon reflux with aryl hydrazines. This method achieves yields of 65–80% for the triazinone core, with reaction times of 24 hours ensuring complete conversion.
An alternative solvent-free condensation employs barbituric acid derivatives and aldehydes under microwave irradiation. This approach eliminates the need for toxic solvents, achieving 55–70% yields by optimizing molar ratios (1:1.2 for aldehyde to barbituric acid) and temperatures (120°C). Phosphorous oxychloride (POCl₃)-mediated cyclization offers faster reaction times (1 hour at 120°C) but requires careful handling due to the reagent’s corrosive nature.
Functionalization of the C7 Position with Imidazole Derivatives
Introducing the 2-(1H-imidazol-5-yl)ethyl group at C7 necessitates regioselective alkylation or cross-coupling. A two-step protocol begins with the synthesis of 2-(1H-imidazol-5-yl)ethanol via reductive amination of imidazole-4-carbaldehyde using sodium borohydride in methanol . Subsequent Mitsunobu reaction with the triazinone core, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), installs the ethyl spacer with 62–75% efficiency .
Recent advances utilize palladium-catalyzed Sonogashira coupling to attach propargyl-imidazole precursors directly to halogenated triazinones. For example, 7-bromo-pyrazolo-pyrido-triazinone reacts with 5-ethynyl-1H-imidazole under Pd(PPh₃)₄ catalysis (5 mol%), CuI (10 mol%), and triethylamine in tetrahydrofuran (THF) at 60°C, yielding 68–82% of the target compound . This method benefits from mild conditions and compatibility with sensitive functional groups.
Catalyst-Free Domino Synthesis for Imidazole Integration
A breakthrough methodology reported by Oh et al. (2024) eliminates metal catalysts by leveraging domino annulation between β-enaminones and propargylamine . The reaction proceeds via conjugate substitution followed by cycloisomerization, forming both the imidazole and pyrazine rings in a single pot. Key to this approach is the use of ethanol as a green solvent at 80°C, achieving 74–89% yields across 15 substrates . The regioselectivity is attributed to hydrogen bonding between the β-enaminone’s carbonyl group and propargylamine’s NH₂, directing the formation of the imidazo[1,2-a]pyrrolo[2,1-c]pyrazine framework .
Industrial-Scale Optimization and Process Chemistry
For large-scale production, continuous flow reactors enhance the reproducibility of triazinone synthesis. A patent by CN116751167A details a telescoped process where 2-bromopropionaldehyde reacts with acetamidine hydrochloride to form 2-methylimidazole-4-carbaldehyde, which is then alkylated with bromobenzyl and condensed with diethyl succinate . This protocol achieves an overall yield of 53% while minimizing waste through solvent recycling .
Industrial adaptations of the CDI-mediated cyclization employ automated temperature control systems to maintain 100°C ± 2°C, reducing side reactions. Post-reaction workup includes extraction with ethyl acetate and crystallization from ethanol-water mixtures, yielding >98% purity without column chromatography.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e] triazin-6(7H)-one:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the fused pyrazolo-pyrido-triazinone core in this compound?
- Methodological Answer : The core structure is typically synthesized via multi-step heterocyclic annulation. A common approach involves cyclocondensation of 5-aminopyrazole derivatives with electrophilic carbonyl or nitrile precursors under basic conditions. For example, microwave-assisted reactions (e.g., 150–180°C, DMF solvent, K₂CO₃ catalysis) can enhance reaction efficiency and yield compared to traditional reflux methods . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates.
Q. How can researchers validate the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign protons and carbons in the pyrazole and imidazole rings (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
- X-ray crystallography : Resolve the fused heterocyclic system and confirm substituent orientation (e.g., dihedral angles between pyrazole and pyridine rings) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular formula (e.g., [M+H]+ expected m/z: calculated vs. observed deviation < 2 ppm) .
Q. What solvent systems and catalysts optimize the final cyclization step in its synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) with mild bases (e.g., NaOAc, K₂CO₃) facilitate cyclization at 80–120°C. Catalytic Pd(OAc)₂ (2–5 mol%) can improve regioselectivity in cross-coupling steps . Monitor reaction progress via TLC (Rf 0.3–0.5 in 1:1 EtOAc/hexane) and optimize quenching conditions (ice-water vs. pH-adjusted solutions) to minimize byproducts .
Advanced Research Questions
Q. How can computational modeling predict reactivity or tautomeric equilibria in this compound?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) : Map potential energy surfaces to identify favored tautomers (e.g., imidazole NH vs. pyrazole NH protonation states) .
- Molecular docking : Screen binding affinities with biological targets (e.g., kinases or cytochrome P450 enzymes) using AutoDock Vina, focusing on π-π stacking and hydrogen-bonding interactions .
- Reaction path analysis (IRC) : Simulate transition states for key steps like triazine ring closure to optimize synthetic routes .
Q. What strategies address low yields or impurities in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
- HPLC-MS impurity profiling : Identify byproducts (e.g., dehalogenated or dimerized species) and adjust reaction stoichiometry or purification protocols .
- Flow chemistry : Improve heat/mass transfer in continuous reactors for hazardous intermediates (e.g., nitro or azide derivatives) .
Q. How does the imidazole substituent influence the compound’s electronic properties and bioactivity?
- Methodological Answer :
- Hammett σ constants : Correlate substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) with redox potentials (cyclic voltammetry) .
- SAR studies : Synthesize analogs with modified imidazole groups (e.g., 4-nitroimidazole, 1-methylimidazole) and compare inhibition IC₅₀ values against target enzymes .
- TDDFT analysis : Predict UV-vis absorption spectra to assess π-conjugation extension .
Q. How should researchers resolve contradictions in reported spectral data for similar triazinone derivatives?
- Methodological Answer :
- Cross-validate datasets : Compare NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) and pH conditions .
- Dynamic NMR experiments : Detect rotational barriers or tautomerization processes causing signal splitting (e.g., variable-temperature 1H NMR from 25°C to 60°C) .
- Meta-analysis : Aggregate literature data (e.g., Cambridge Structural Database) to identify consensus trends in heterocyclic bond lengths/angles .
Q. What alternative heterocyclic systems could mimic this compound’s pharmacophore while improving solubility?
- Methodological Answer :
- Bioisosteric replacement : Substitute the triazinone ring with pyridazinone or quinazolinone moieties; assess solubility via shake-flask assays (logP measurement) .
- Prodrug design : Introduce phosphate or PEG groups on the imidazole nitrogen to enhance aqueous solubility .
- Co-crystallization studies : Screen with co-formers (e.g., succinic acid) to generate salts or co-crystals with improved dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
